(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene
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Overview
Description
(1R,2R,5R,6S)-3-ethynyltricyclo[42002,5]octa-3,7-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the tricyclic core followed by the introduction of the ethynyl group. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the formation of carbon-carbon bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene: shares structural similarities with other tricyclic compounds, such as tricyclo[4.2.0.02,5]octane derivatives.
Ethynyl-substituted compounds: Compounds with ethynyl groups, such as ethynylbenzene, exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure combined with the ethynyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene |
InChI |
InChI=1S/C10H8/c1-2-6-5-9-7-3-4-8(7)10(6)9/h1,3-5,7-10H/t7-,8+,9-,10+/m0/s1 |
InChI Key |
MFOCKABXDDAONC-QCLAVDOMSA-N |
Isomeric SMILES |
C#CC1=C[C@@H]2[C@H]1[C@H]3[C@@H]2C=C3 |
Canonical SMILES |
C#CC1=CC2C1C3C2C=C3 |
Origin of Product |
United States |
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